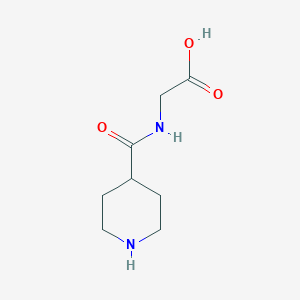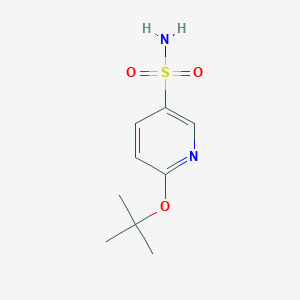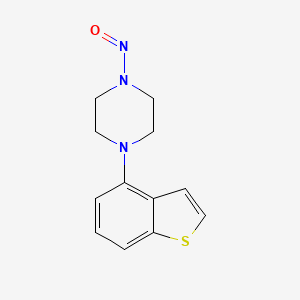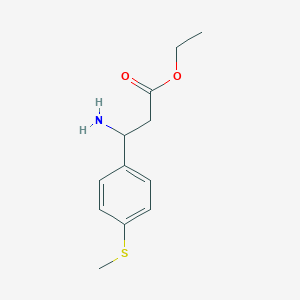
Ethyl 3-amino-3-(4-(methylthio)phenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate is an organic compound with the molecular formula C12H17NO2S. It is characterized by the presence of an amino group, an ester group, and a methylsulfanyl-substituted phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate typically involves the reaction of ethyl 3-bromo-3-[4-(methylsulfanyl)phenyl]propanoate with ammonia or an amine under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require the use of a catalyst or a base to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Ethyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The methylsulfanyl group may also play a role in modulating the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-amino-3-[4-(methylsulfanyl)phenyl]butanoate: Similar structure but with an additional carbon in the propanoate chain.
Ethyl 3-amino-3-[4-(methylsulfanyl)phenyl]acetate: Similar structure but with an acetate group instead of a propanoate group.
Uniqueness
Ethyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfanyl group enhances its reactivity and potential for modification, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C12H17NO2S |
|---|---|
Poids moléculaire |
239.34 g/mol |
Nom IUPAC |
ethyl 3-amino-3-(4-methylsulfanylphenyl)propanoate |
InChI |
InChI=1S/C12H17NO2S/c1-3-15-12(14)8-11(13)9-4-6-10(16-2)7-5-9/h4-7,11H,3,8,13H2,1-2H3 |
Clé InChI |
JDCKIJHPCOAUKZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=CC=C(C=C1)SC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(Trifluoromethyl)cyclopentyl]methanesulfonamide](/img/structure/B13514489.png)



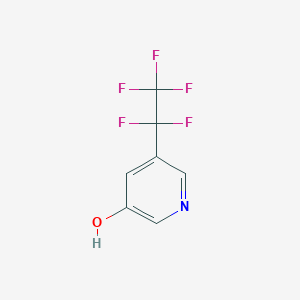
![Ethyl 3-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13514522.png)
![[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B13514524.png)
![tert-butylN-[2-amino-1-(3-methylphenyl)ethyl]carbamatehydrochloride](/img/structure/B13514525.png)
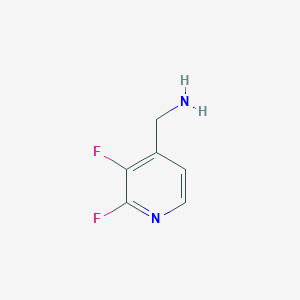
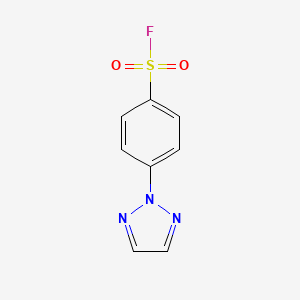
![rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B13514535.png)
